
5-Cyclopropyl-2-ethoxypyridine
Vue d'ensemble
Description
5-Cyclopropyl-2-ethoxypyridine is a chemical compound with the CAS Number: 1414870-85-1 . It has a molecular weight of 163.22 and its IUPAC name is this compound . The compound is stored at temperatures between 2-8°C and it is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO/c1-2-12-10-6-5-9(7-11-10)8-3-4-8/h5-8H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and is stored at temperatures between 2-8°C . The compound has a molecular weight of 163.22 .Applications De Recherche Scientifique
FLAP Inhibitors Development
A study described the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, focusing on compounds with a pyridine moiety. These inhibitors, such as AM803 (now GSK2190915), showed significant potency in inhibiting LTB(4) in human blood, suggesting their potential in treating conditions like asthma. The research on such compounds highlights the importance of the pyridine structure in medicinal chemistry for developing new therapeutic agents (Stock et al., 2011).
Antiviral Activity of Pyrimidine Derivatives
Another study investigated the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class of acyclic nucleoside phosphonate analogues. These compounds showed marked inhibition of retrovirus replication in cell culture, demonstrating the potential of such structures in antiviral drug development (Hocková et al., 2003).
Epothilone Analogues for Cancer Therapy
Research on cyclopropyl and cyclobutyl epothilone analogues, involving the synthesis and biological evaluation of these compounds, has indicated their potential as potent tubulin polymerization promoters and cytotoxic agents. This work contributes to understanding how modifications in chemical structures, such as introducing cyclopropyl groups, can enhance therapeutic efficacy against cancer (Nicolaou et al., 2001).
Synthesis of Cyclopropyl Building Blocks
A study focused on the advanced synthesis of cyclopropylideneacetates demonstrates the utility of cyclopropyl compounds as multifunctional building blocks for organic synthesis. This research underlines the versatility of cyclopropyl groups in synthesizing complex molecular structures, which are crucial in the development of new drugs and materials (Limbach et al., 2004).
Safety and Hazards
The safety information for 5-Cyclopropyl-2-ethoxypyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
While specific future directions for 5-Cyclopropyl-2-ethoxypyridine are not mentioned in the available resources, it’s worth noting that similar compounds have been used in novel chemical reactions such as catalytic protodeboronation . This suggests potential future directions in exploring new chemical transformations involving this compound. Additionally, the use of organotrifluoroborates in automated synthesis is seen as a key future direction .
Mécanisme D'action
Target of Action
It’s known that cyclopropyl compounds often interact with various enzymes and receptors in the body due to their unique structural properties .
Biochemical Pathways
5-Cyclopropyl-2-ethoxypyridine may be involved in various biochemical pathways. For instance, cyclopropyl compounds are known to participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Propriétés
IUPAC Name |
5-cyclopropyl-2-ethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-6-5-9(7-11-10)8-3-4-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLVXFWCNVWNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



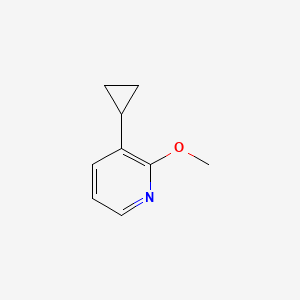
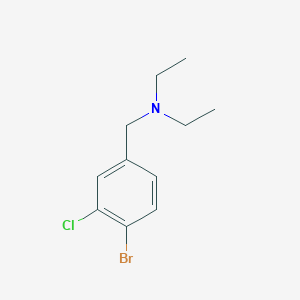
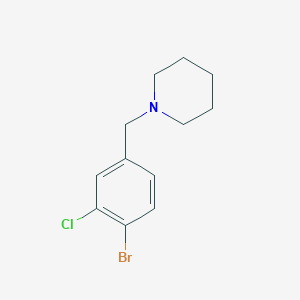
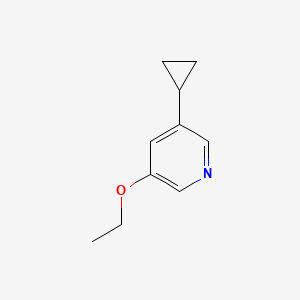
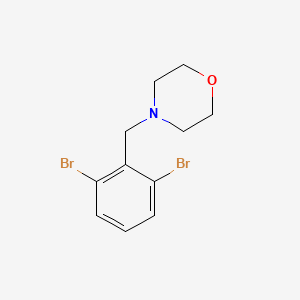
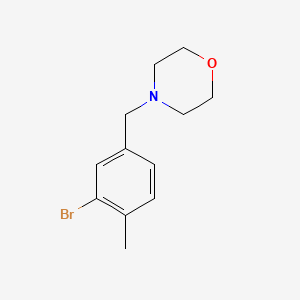
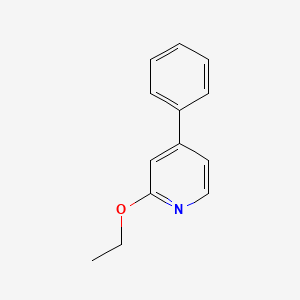


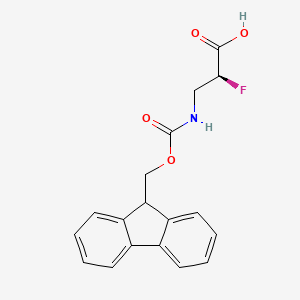

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)
![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)
